molecular formula C12H16N2O2S B12618089 (1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 918884-38-5

(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B12618089
CAS No.: 918884-38-5
M. Wt: 252.33 g/mol
InChI Key: LMZXRFSBBRVFON-ONGXEEELSA-N
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Description

(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[221]heptane is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the reaction of a suitable diazabicycloheptane precursor with a methanesulfonyl phenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups, providing a pathway for the synthesis of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced methyl derivatives, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane: A stereoisomer with similar chemical properties but different biological activity.

    (1S,4S)-2-[4-(Methylsulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane: A compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of (1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of (1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[221]heptane, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

918884-38-5

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

(1S,4S)-2-(4-methylsulfonylphenyl)-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H16N2O2S/c1-17(15,16)12-4-2-10(3-5-12)14-8-9-6-11(14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m0/s1

InChI Key

LMZXRFSBBRVFON-ONGXEEELSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C[C@@H]3C[C@H]2CN3

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CC3CC2CN3

Origin of Product

United States

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